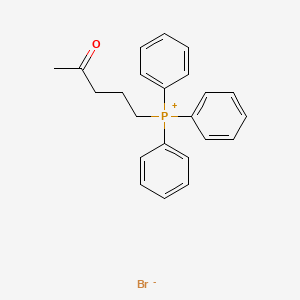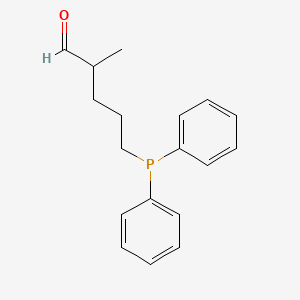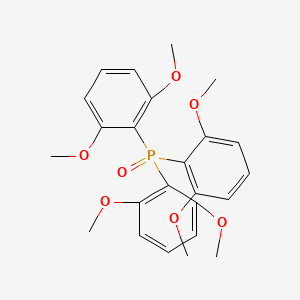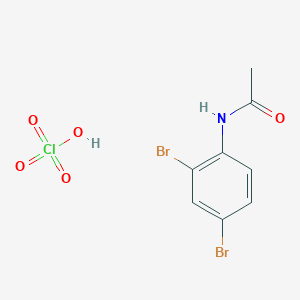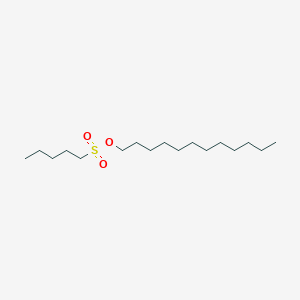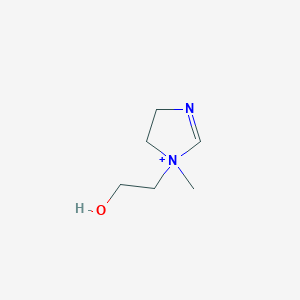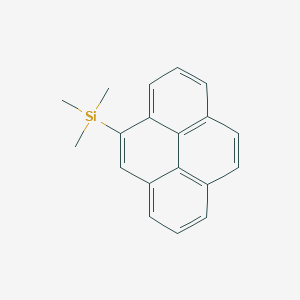
Trimethyl(pyren-4-YL)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(pyren-4-YL)silane is an organosilicon compound that features a pyrene moiety attached to a silicon atom through a trimethylsilyl group. This compound is of interest due to its unique structural properties, which combine the photophysical characteristics of pyrene with the chemical versatility of silanes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(pyren-4-YL)silane typically involves the reaction of pyrene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Pyrene+(CH3)3SiCl→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(pyren-4-YL)silane can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The silane group can participate in hydrosilylation reactions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrosilylation reactions often use catalysts such as platinum or rhodium complexes.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like lithium aluminum hydride or Grignard reagents.
Major Products Formed
Oxidation: Pyrenequinone derivatives.
Reduction: Silane-functionalized alkanes or alkenes.
Substitution: Various substituted pyrene derivatives.
Applications De Recherche Scientifique
Trimethyl(pyren-4-YL)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in bioimaging due to the fluorescent properties of the pyrene moiety.
Medicine: Explored for its potential in drug delivery systems, leveraging the stability and biocompatibility of the silane group.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of Trimethyl(pyren-4-YL)silane is largely dependent on the specific application. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing it to add across double or triple bonds. In bioimaging, the pyrene moiety’s fluorescence is utilized to track the compound within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Similar in structure but lacks the pyrene moiety, making it less suitable for applications requiring fluorescence.
Triethylsilane: Another trialkylsilane, but with ethyl groups instead of methyl groups, affecting its reactivity and physical properties.
Tris(trimethylsilyl)silane: A more complex silane with three trimethylsilyl groups, used as a radical reducing agent.
Uniqueness
Trimethyl(pyren-4-YL)silane is unique due to the combination of the pyrene moiety’s photophysical properties and the silane group’s chemical versatility. This makes it particularly valuable in applications requiring both fluorescence and reactivity, such as in advanced materials and bioimaging.
Propriétés
Numéro CAS |
116060-97-0 |
|---|---|
Formule moléculaire |
C19H18Si |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
trimethyl(pyren-4-yl)silane |
InChI |
InChI=1S/C19H18Si/c1-20(2,3)17-12-15-8-4-6-13-10-11-14-7-5-9-16(17)19(14)18(13)15/h4-12H,1-3H3 |
Clé InChI |
DTHHBRGNQAAQBO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)
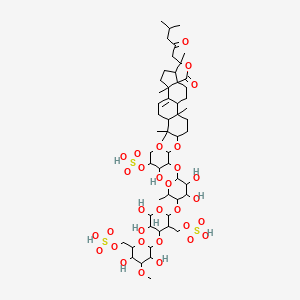

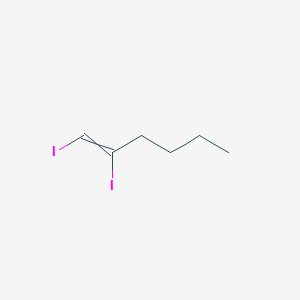
![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane](/img/structure/B14300668.png)
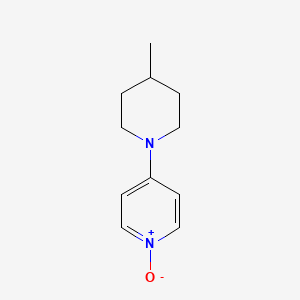
![Dipropyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14300678.png)
